molecular formula C10H9N3O4 B4914878 5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione

5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione

Cat. No.: B4914878
M. Wt: 235.20 g/mol
InChI Key: OJXJHKVWBLYMAR-UHFFFAOYSA-N
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Description

5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione typically involves the condensation of furan-2-carbaldehyde with 6-hydroxy-1H-pyrimidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione.

    6-hydroxy-1H-pyrimidine-2,4-dione: Another precursor in the synthesis.

    Furan-2,5-dione: An oxidation product of the furan ring.

Uniqueness

This compound is unique due to its combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(furan-2-ylmethyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-8-7(9(15)13-10(16)12-8)5-11-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXJHKVWBLYMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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